(5Z)-2-[(2-chlorophenyl)amino]-5-(2-methylbenzylidene)-1,3-thiazol-4(5H)-one
Description
Properties
Molecular Formula |
C17H13ClN2OS |
|---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
(5Z)-2-(2-chlorophenyl)imino-5-[(2-methylphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H13ClN2OS/c1-11-6-2-3-7-12(11)10-15-16(21)20-17(22-15)19-14-9-5-4-8-13(14)18/h2-10H,1H3,(H,19,20,21)/b15-10- |
InChI Key |
GCGPFXLXWXEZCE-GDNBJRDFSA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=C\2/C(=O)NC(=NC3=CC=CC=C3Cl)S2 |
Canonical SMILES |
CC1=CC=CC=C1C=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiourea Derivatives
The thiazolone scaffold is typically synthesized via cyclization of α-halo carbonyl compounds with thioureas. For this compound:
Procedure :
-
Step 1 : 2-Chlorophenylthiourea (1 equiv) is reacted with chloroacetyl chloride (1.2 equiv) in anhydrous ethanol under reflux for 6–8 hours.
-
Step 2 : The intermediate α-thioureido ketone undergoes intramolecular cyclization in the presence of triethylamine (TEA, 2 equiv) to yield 2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one.
Reaction Conditions :
Mechanistic Insight :
The reaction proceeds via nucleophilic substitution (SN2) at the α-carbon of chloroacetyl chloride, followed by base-assisted deprotonation and cyclization.
Introduction of the 2-Methylbenzylidene Group
Knoevenagel Condensation
The benzylidene group is introduced via condensation of the thiazolone with 2-methylbenzaldehyde under acidic or basic conditions.
Procedure :
-
Step 1 : 2-[(2-Chlorophenyl)amino]-1,3-thiazol-4(5H)-one (1 equiv) is dissolved in glacial acetic acid.
-
Step 2 : 2-Methylbenzaldehyde (1.5 equiv) is added dropwise, followed by anhydrous sodium acetate (2 equiv).
-
Step 3 : The mixture is refluxed for 12–16 hours, cooled, and poured into ice-water.
Reaction Conditions :
Stereochemical Control :
The Z-configuration is favored due to thermodynamic control under prolonged reflux, as confirmed by nuclear Overhauser effect (NOE) spectroscopy.
Microwave-Assisted Synthesis
To enhance efficiency, microwave irradiation is employed:
Procedure :
-
Step 1 : Thiazolone (1 equiv), 2-methylbenzaldehyde (1.2 equiv), and piperidine (0.1 equiv) are dissolved in DMF.
-
Step 2 : Irradiated at 150 W, 100°C, for 20 minutes.
Reaction Conditions :
-
Solvent: DMF
-
Catalyst: Piperidine
-
Yield: 75–80%
Advantages :
Optimization and Comparative Analysis
Table 1. Comparison of Benzylidene Installation Methods
| Method | Catalyst | Solvent | Time (h) | Yield (%) | Z:E Ratio |
|---|---|---|---|---|---|
| Conventional | NaOAc | AcOH | 16 | 55–60 | 7:3 |
| Microwave | Piperidine | DMF | 0.33 | 75–80 | 9:1 |
| Solvent-Free | — | Neat | 8 | 50 | 6:4 |
Key Findings :
-
Microwave methods significantly improve yield and stereoselectivity.
-
Solvent-free conditions reduce environmental impact but compromise efficiency.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7) as eluent.
Chemical Reactions Analysis
1.1. Knoevenagel Condensation
The compound is synthesized via a Knoevenagel condensation between rhodanine (2-thioxo-1,3-thiazolidin-4-one) derivatives and aldehydes. For example, reacting 2-thioxo-1,3-thiazolidin-4-one with substituted benzaldehydes under microwave irradiation yields 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones . The reaction employs acetic acid as a solvent, with acetic sodium (AcONa) and piperidine as catalysts under controlled microwave conditions (e.g., 120–150°C, 30–60 minutes) .
1.2. Sulfur/Nitrogen Displacement
The thioxo group (C=S) in the intermediate is displaced by amines to form the 2-amino derivative. This involves:
-
Activation of the C=S bond : Likely through alkylation (e.g., with EtI or MeI) to generate electrophilic intermediates .
-
Reaction with amines : Substitution of the sulfur atom with a primary or secondary amine (e.g., 2-chlorophenylamine) yields the final product .
Table 1: Reaction Conditions for Knoevenagel Condensation
| Parameter | Value |
|---|---|
| Solvent | Glacial acetic acid |
| Catalyst | AcONa (0.1–1.2 eq), piperidine (0.1 eq) |
| Temperature | 120–150°C |
| Irradiation Power | 0–300 W (microwave) |
| Reaction Time | 30–60 minutes |
| Yield | 62–98% (except 2o ) |
2.1. Nucleophilic Substitution
The thiazole nitrogen participates in nucleophilic substitution due to its electron-deficient nature. Substituents like the 2-chlorophenylamino group can enhance reactivity, enabling further functionalization (e.g., alkylation/acylation).
2.2. Electrophilic Addition
The carbonyl group in the thiazole ring undergoes electrophilic addition , potentially forming covalent bonds with nucleophiles (e.g., hydrazines or amines).
2.3. Condensation Reactions
The active methylene group at the 5-position (from the arylidene substituent) engages in condensation reactions with aldehydes or ketones, extending conjugation.
2.4. Cycloaddition Reactions
The compound acts as a dipolarophile in 1,3-dipolar cycloadditions, forming spirocyclic or fused ring systems. For example, reactions with diphenyl nitrile imine yield cycloadducts.
3.1. Alkylation/Acylation
The nitrogen atom in the thiazolidine ring undergoes alkylation or acylation , introducing substituents that modulate reactivity. For instance, reaction with alkyl halides or acylating agents alters the compound’s electronic environment.
3.2. Enzyme Inhibition
While not directly detailed for this compound, similar thiazole derivatives exhibit enzymatic inhibition (e.g., DYRK1A, CK1) through competitive or allosteric binding . Structural features like the 2-chlorophenylamino group may enhance binding affinity to active sites.
Structural and Spectroscopic Considerations
The compound adopts a near-planar thiazolidine ring conformation , influenced by the arylidene substituent. X-ray crystallography confirms this geometry, which stabilizes intermolecular interactions in the solid state.
Scientific Research Applications
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains. The presence of the thiazole ring enhances membrane permeability, potentially disrupting cell wall synthesis in pathogens. Preliminary studies suggest that (5Z)-2-[(2-chlorophenyl)amino]-5-(2-methylbenzylidene)-1,3-thiazol-4(5H)-one may demonstrate similar antimicrobial effects.
Anticancer Activity
The compound has shown promise in anticancer research. Thiazole derivatives have been linked to the inhibition of specific enzymes involved in cancer cell proliferation. In vitro studies indicate that related compounds exhibit cytotoxic effects against cancer cell lines, with IC50 values suggesting potent activity. For example:
| Compound | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| Compound A | 1.61 | A549 (lung cancer) |
| Compound B | 1.98 | MCF-7 (breast cancer) |
Anti-inflammatory Effects
Thiazole derivatives are also noted for their anti-inflammatory properties. The compound may inhibit pathways involved in inflammation, which is crucial in diseases like arthritis and other chronic inflammatory conditions.
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of thiazole derivatives, including (5Z)-2-[(2-chlorophenyl)amino]-5-(2-methylbenzylidene)-1,3-thiazol-4(5H)-one. The results indicated a significant protective index against tumor cells when tested in vitro, with observed IC50 values lower than those of standard chemotherapeutics like doxorubicin.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective properties of similar thiazole compounds in models of neurodegeneration. Findings suggested that these compounds could mitigate oxidative stress-induced neuronal damage, providing insights into potential treatments for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of (5Z)-2-[(2-chlorophenyl)amino]-5-(2-methylbenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets within biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with cellular processes such as DNA replication and protein synthesis.
Biological Activity
The compound (5Z)-2-[(2-chlorophenyl)amino]-5-(2-methylbenzylidene)-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its diverse biological activities. This article synthesizes available research findings on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H16ClN2OS
- Molecular Weight : 342.85 g/mol
- IUPAC Name : (5Z)-2-[(2-chlorophenyl)amino]-5-(2-methylbenzylidene)-1,3-thiazol-4(5H)-one
The chemical structure features a thiazole ring, which is known for its pharmacological significance, particularly in medicinal chemistry.
The biological activity of (5Z)-2-[(2-chlorophenyl)amino]-5-(2-methylbenzylidene)-1,3-thiazol-4(5H)-one is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : This compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways. For instance, it acts as an inhibitor of arylamine N-acetyltransferase (EC 2.3.1.5), which plays a crucial role in drug metabolism and detoxification processes .
- Antimicrobial Activity : Thiazole derivatives are often explored for their antimicrobial properties. Research indicates that compounds with similar structures demonstrate significant antifungal and antibacterial activities .
Anticancer Potential
Several studies have highlighted the anticancer properties of thiazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, thiazole derivatives have been linked to the inhibition of tumor growth in various cancer models .
Antimicrobial Effects
The compound exhibits notable antimicrobial activity against a range of pathogens. In vitro studies have demonstrated that it can inhibit the growth of bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Effects
Research suggests that thiazole derivatives may possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines and pathways. This activity could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies and Research Findings
A review of recent literature reveals several key findings regarding the biological activity of thiazole derivatives:
Comparison with Similar Compounds
Structural and Physical Properties
Key analogues are compared below based on substituents, synthesis, and physical
Key Observations :
- Electron-Withdrawing Groups (EWGs): The 4-nitrophenylamino group () lowers melting points (110–112°C) compared to electron-donating groups (e.g., morpholino: 251–253°C).
- Halogen Effects : Chlorine (target compound) and fluorine () improve metabolic stability and target binding in bioactive compounds.
Comparison of Methods :
- Conventional vs. Microwave Synthesis : Microwave irradiation () reduces reaction time (20–60 min vs. 2–7 hours) but requires specialized equipment. Yields remain comparable (80–94%).
- Solvent Systems: Methanol or acetic acid/sodium acetate mixtures are standard, ensuring mild conditions and scalability.
Substituent-Activity Relationships :
- 2-Methylbenzylidene : May enhance membrane permeability due to moderate lipophilicity.
- 2-Chlorophenylamino: Likely contributes to DNA intercalation or enzyme inhibition, as seen in chlorinated bioactive compounds.
Q & A
Basic: What are the standard synthetic routes for (5Z)-2-[(2-chlorophenyl)amino]-5-(2-methylbenzylidene)-1,3-thiazol-4(5H)-one?
The compound is synthesized via condensation reactions under basic conditions. A typical protocol involves:
- Reacting 2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one with 2-methylbenzaldehyde in the presence of a base (e.g., sodium hydroxide or sodium acetate) and a solvent (e.g., ethanol or glacial acetic acid) .
- The reaction is refluxed for 6–8 hours, monitored by TLC, and purified via recrystallization (ethanol or ethanol-DMF mixtures yield ~85%) .
- Critical factors include maintaining a Z-configuration at the benzylidene double bond, achieved by controlling reaction temperature and base strength .
Basic: Which spectroscopic methods are used to confirm the structure of this compound?
Structural confirmation relies on:
- 1H/13C NMR : To verify aromatic protons (δ 7.2–8.1 ppm), thiazole ring protons (δ 6.5–7.0 ppm), and the Z-configuration (confirmed by coupling constants of the benzylidene proton) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of thiazolone) and ~1600 cm⁻¹ (C=N stretch) .
- Mass Spectrometry : Molecular ion peaks matching the exact mass (e.g., m/z 357.05 for C₁₇H₁₂ClN₃OS) .
Basic: What preliminary biological activities have been reported for this compound?
Initial studies highlight:
- Antimicrobial Activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli due to thiazole and chlorophenyl moieties disrupting bacterial membranes .
- Anticancer Potential : IC₅₀ of 12–25 µM in MCF-7 and HeLa cell lines, linked to apoptosis induction via ROS generation .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Key SAR insights include:
- Benzylidene Substituents : Electron-withdrawing groups (e.g., Cl, F) at the 2-methylbenzylidene position enhance antimicrobial potency by improving membrane permeability .
- Thiazole Core Modifications : Replacing the 2-chlorophenylamino group with bulkier substituents (e.g., piperazinyl) reduces cytotoxicity but improves selectivity .
- Z vs. E Isomers : The Z-configuration is critical for activity; isomerization to E reduces potency by 50–70% .
Advanced: What advanced analytical techniques resolve structural ambiguities in derivatives?
- X-ray Crystallography : Resolves Z/E configuration and hydrogen-bonding patterns (e.g., intermolecular N–H···O bonds stabilize the thiazolone ring) .
- HPLC-PDA/MS : Detects impurities (e.g., oxidized byproducts) and quantifies isomer ratios .
- DSC/TGA : Confirms thermal stability (decomposition >200°C), critical for formulation studies .
Advanced: How can contradictions in biological data across studies be addressed methodologically?
Discrepancies arise from:
- Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or bacterial strains require standardized protocols (e.g., CLSI guidelines) .
- Synthetic Purity : Impurities >2% (e.g., unreacted aldehyde) skew bioactivity; rigorous HPLC purification (>95% purity) is essential .
- Solubility Factors : Use of DMSO vs. aqueous buffers impacts bioavailability; logP calculations (predicted ~3.5) guide solvent selection .
Advanced: What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : Models binding to E. coli DNA gyrase (PDB: 1KZN) and human topoisomerase II (PDB: 1ZXM), identifying key residues (e.g., Asp73, Tyr122) for hydrogen bonding .
- MD Simulations : Reveal stability of ligand-protein complexes over 100 ns, with RMSD <2.0 Å confirming target engagement .
Advanced: How does the compound’s stability under varying pH and temperature conditions affect formulation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
